
SLC5111312 HCl
Descripción general
Descripción
SLC5111312 HCl is a dual inhibitor of sphingosine kinase 1 (SPHK1) and SPHK2 . It has been shown to decrease cell-associated sphingosine-1-phosphate (S1P) and increase sphingosine in U937 monocytic leukemia cells at concentrations of 0.1 and 0.3 µM .
Molecular Structure Analysis
The molecular formula of this compound is C22H27N5O3 • HCl . It has a formal name of (2S,3S)-3-hydroxy-2-[3-[6-(pentyloxy)-2-naphthalenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, monohydrochloride .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a molecular weight of 445.9 . It is soluble in DMF (2 mg/ml), DMSO (3 mg/ml), and Ethanol (14 mg/ml) .Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase Isoforms
SLC-0111, a close relative of SLC5111312 HCl, has been identified as the first carbonic anhydrase IX inhibitor to reach clinical trials for its anti-tumor and anti-metastatic properties. A derivative of SLC-0111, incorporating a thioureido instead of a ureido linker, was studied and found to be a potent inhibitor of the carbonic anhydrase isoforms hCA IX and XII, which are physiologically relevant. This sulfonamide derivative primarily interacted with the hydrophobic side of the hCA II active site, showing its potential for targeted cancer therapy (Lomelino et al., 2016).
Role in Hepatocellular Carcinoma Progression
Research indicates that certain solute carrier (SLC) family genes, including this compound, may have significant roles in cancer progression. In the case of hepatocellular carcinoma (HCC), certain SLC genes were indicative of poor prognosis. Knockdown experiments in HCC cell lines showed that these SLCs, including this compound, positively regulated the proliferation of HCC cells, indicating a potential target for HCC treatment and prognosis (Fang et al., 2021).
Tumor-associated Carbonic Anhydrase Isoform Inhibition
SLC-0111 enaminone analogs, closely related to this compound, have been identified as novel selective subnanomolar inhibitors of the tumor-associated carbonic anhydrase isoform IX. These analogs displayed considerable selectivity towards hCA IX over other isoforms, showcasing their potential for targeted therapy in treating advanced hypoxic tumors with metastases (Eldehna et al., 2019).
Mecanismo De Acción
Target of Action
SLC5111312 HCl is a dual inhibitor of sphingosine kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2) . These kinases play a crucial role in the metabolism of sphingolipids, a class of lipids that are involved in various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, SPHK1 and SPHK2, by binding to them . The compound’s interaction with these kinases results in their inhibition, which in turn affects the balance of sphingolipids within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . By inhibiting SPHK1 and SPHK2, the compound decreases the levels of sphingosine-1-phosphate (S1P) and increases the levels of sphingosine in cells . S1P is a bioactive lipid mediator that regulates various cellular processes, including cell survival, proliferation, and migration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the levels of sphingolipids within the cell . By inhibiting SPHK1 and SPHK2, the compound decreases the levels of S1P and increases the levels of sphingosine . These changes can affect various cellular processes regulated by these lipids, including cell growth, differentiation, and apoptosis .
Análisis Bioquímico
Biochemical Properties
SLC5111312 hydrochloride inhibits both SPHK1 and SPHK2, with inhibition constants (K_i) of 0.73 µM and 0.9 µM, respectively, when using human recombinant kinases . In mice, SLC5111312 hydrochloride shows selective binding for SPHK2 over SPHK1, with K_i values of 1 µM and 20 µM, respectively . This compound decreases cell-associated sphingosine-1-phosphate (S1P) and increases sphingosine levels in U937 monocytic leukemia cells at concentrations of 0.1 and 0.3 µM .
Cellular Effects
SLC5111312 hydrochloride has been shown to influence various cellular processes. In U937 monocytic leukemia cells, it decreases the levels of cell-associated sphingosine-1-phosphate (S1P) and increases sphingosine levels . This modulation of sphingolipid metabolism can impact cell signaling pathways, gene expression, and cellular metabolism. Additionally, SLC5111312 hydrochloride has been observed to decrease S1P levels in vivo in Sphk1-/- mice but not in Sphk2-/- mice, indicating its functional selectivity for SPHK2 in mice .
Molecular Mechanism
At the molecular level, SLC5111312 hydrochloride exerts its effects by inhibiting the activity of SPHK1 and SPHK2. This inhibition leads to a decrease in the production of sphingosine-1-phosphate (S1P) and an increase in sphingosine levels . The binding interactions of SLC5111312 hydrochloride with SPHK1 and SPHK2 involve specific inhibition constants, which vary between human recombinant kinases and those in mice and rats . These interactions result in the modulation of sphingolipid metabolism, which can influence various cellular processes and disease states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SLC5111312 hydrochloride have been observed to change over time. The compound has been shown to decrease S1P levels in vivo in Sphk1-/- mice but not in Sphk2-/- mice, indicating its functional selectivity for SPHK2 in mice . The stability and degradation of SLC5111312 hydrochloride, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of SLC5111312 hydrochloride vary with different dosages in animal models. At a dosage of 10 mg/kg, the compound decreases S1P levels in vivo in Sphk1-/- mice but not in Sphk2-/- mice . Higher dosages may result in toxic or adverse effects, although specific threshold effects and toxicity data are not provided in the available literature .
Metabolic Pathways
SLC5111312 hydrochloride is involved in the metabolic pathways of sphingolipid metabolism. It inhibits the activity of SPHK1 and SPHK2, leading to a decrease in the production of sphingosine-1-phosphate (S1P) and an increase in sphingosine levels . This modulation of sphingolipid metabolism can impact various cellular processes and disease states.
Transport and Distribution
The transport and distribution of SLC5111312 hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells can influence its activity and function . Detailed information on the specific transporters and binding proteins involved is not provided in the available literature .
Subcellular Localization
SLC5111312 hydrochloride’s subcellular localization and its effects on activity or function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within cells can impact its ability to modulate sphingolipid metabolism and influence various cellular processes.
Propiedades
IUPAC Name |
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3.ClH/c1-2-3-4-11-29-17-8-7-14-12-16(6-5-15(14)13-17)20-25-21(30-26-20)19-18(28)9-10-27(19)22(23)24;/h5-8,12-13,18-19,28H,2-4,9-11H2,1H3,(H3,23,24);1H/t18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUYODDXPKNMOE-HLRBRJAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)C4C(CCN4C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)[C@@H]4[C@H](CCN4C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



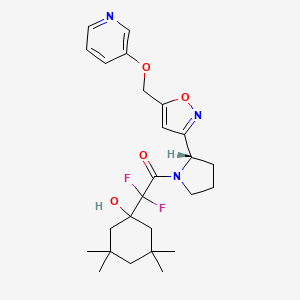
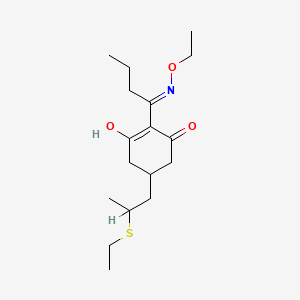
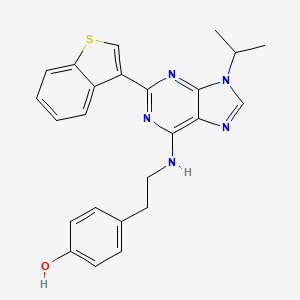
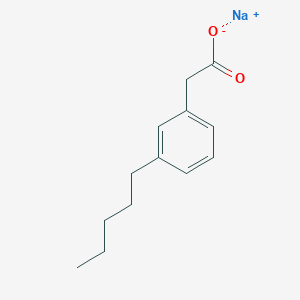
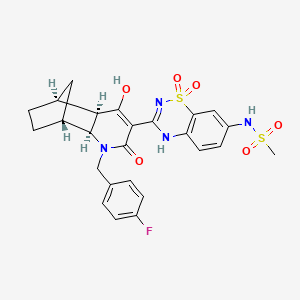

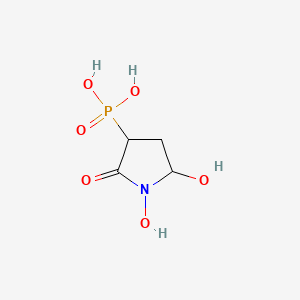
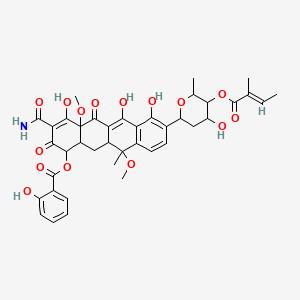

![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B610810.png)
![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)
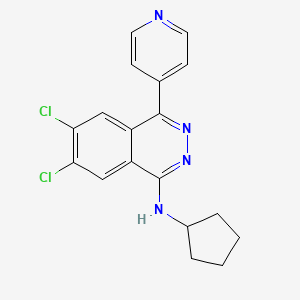
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)